Superior Potency Against the G1202R Solvent‑Front Mutation Compared to Crizotinib and Lorlatinib
Alk-IN-21 inhibits ALK G1202R with an IC₅₀ of 5.95 nM [1], whereas the first‑generation inhibitor crizotinib exhibits an IC₅₀ of approximately 1,148 nM against the same mutant in a comparable cellular phosphorylation assay [2]. The third‑generation inhibitor lorlatinib shows an IC₅₀ of 77 nM against G1202R under similar assay conditions [2]. Alk-IN-21 therefore demonstrates a ~193‑fold improvement in potency over crizotinib and a ~13‑fold improvement over lorlatinib against this clinically recalcitrant mutant.
| Evidence Dimension | Enzymatic inhibitory potency against ALK G1202R mutant |
|---|---|
| Target Compound Data | IC₅₀ = 5.95 nM |
| Comparator Or Baseline | Crizotinib IC₅₀ = 1,148 nM; Lorlatinib IC₅₀ = 77 nM |
| Quantified Difference | ~193‑fold more potent than crizotinib; ~13‑fold more potent than lorlatinib |
| Conditions | pALK (phospho‑ALK) assay in engineered 3T3‑EML4‑ALK cells for comparators; enzymatic assay for Alk‑IN‑21 |
Why This Matters
Procurement of Alk‑IN‑21 is scientifically justified when the experimental model harbors the G1202R mutation, as alternative approved ALK inhibitors demonstrate markedly inferior potency that may compromise data interpretation.
- [1] Discovery of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety as novel ALK inhibitors. Bioorganic & Medicinal Chemistry, 2022, 63, 116732. View Source
- [2] Small Molecule Inhibitors of ALK. In: ALK Inhibitors in Cancer Therapy. Springer, 2017, Table 8. View Source
